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molecular formula C13H9NO4 B6341817 3-Nitro-2-phenylbenzoic acid CAS No. 91804-34-1

3-Nitro-2-phenylbenzoic acid

Cat. No. B6341817
M. Wt: 243.21 g/mol
InChI Key: CGVYXCSHRKEUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114993B2

Procedure details

Palladium acetate (5.6 mg, 0.025 mmol), 3-nitrobenzoic acid (84 mg, 0.5 mmol) and 4-chlorobenzene (283 mg, 2.5 mmol), butyldi-1-adamantylphosphine (19.2 mg, 0.05 mmol, Cs2CO3 (358 mg, 1.1 mmol), molecular sieves 3 Å (155 mg) and anhydrous DMF (2.5 mL). After flash chromatography and preparative HPLC 79 mg (65%) of a white solid was obtained. Analytical data are consistent with that of previously reported data.3 1H NMR (300 MHz, CDCl3) δ 7.32-7.37 (m, 2H), 7.42-7.46 (m, 3H), 7.57 (d, J-8.4 Hz, 1H), 8.40 (dd, J-8.4 Hz, 2.1 Hz, 1H), 8.80 (d, J-2.1 Hz, 1H). Carboxylate proton signal was not observed. The 1H NMR spectrum is shown in FIG. 37.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
358 mg
Type
reactant
Reaction Step Four
Quantity
5.6 mg
Type
catalyst
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six
Yield
65%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])([O-:3])=[O:2].Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC.C([O-])([O-])=O.[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[C:14]1([C:5]2[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=[CH:10][C:6]=2[C:7]([OH:9])=[O:8])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
283 mg
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
Step Four
Name
Cs2CO3
Quantity
358 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
5.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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